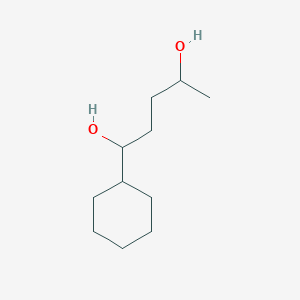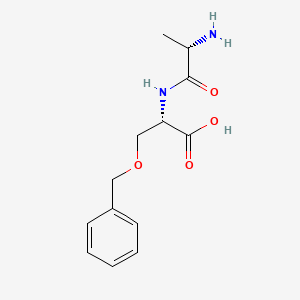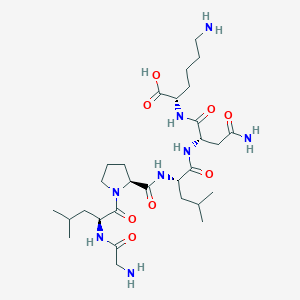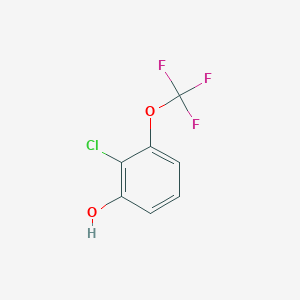
2-Chloro-3-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a trifluoromethoxy group at the third position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a chlorinated phenol precursor. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy source reacts with a chlorinated phenol under specific conditions. For example, the reaction can be carried out using a trifluoromethoxy anion generated from trifluoromethyl sulfonate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)phenol
- 2-Chloro-5-(trifluoromethoxy)phenol
- 2-Chloro-6-(trifluoromethoxy)phenol
Uniqueness
2-Chloro-3-(trifluoromethoxy)phenol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique positioning can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
653578-81-5 |
|---|---|
Molekularformel |
C7H4ClF3O2 |
Molekulargewicht |
212.55 g/mol |
IUPAC-Name |
2-chloro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4ClF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |
InChI-Schlüssel |
LIMHRALQRCJGLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


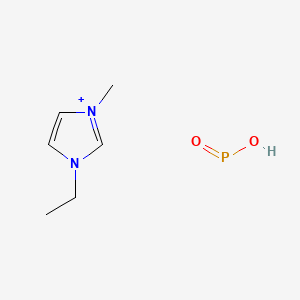
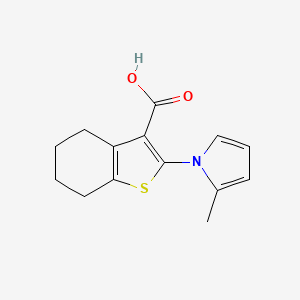

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)
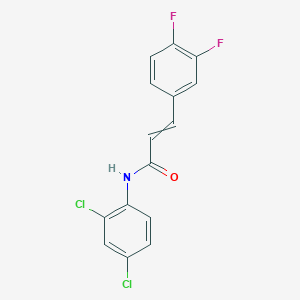


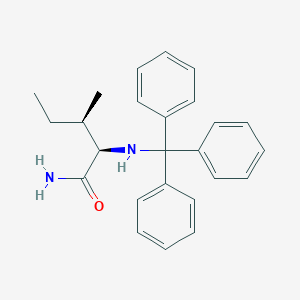

![S-[(3S)-1-Oxohexan-3-yl]-L-cysteine](/img/structure/B12520334.png)
